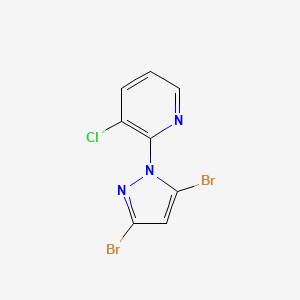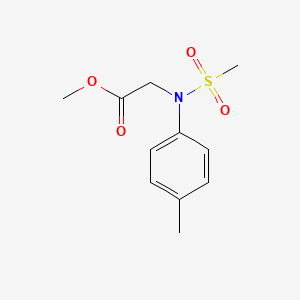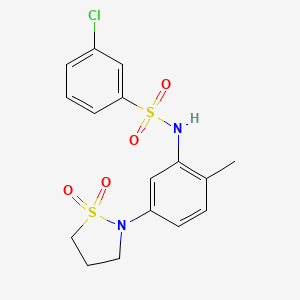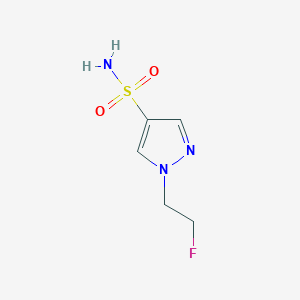
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide, commonly known as CQPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. CQPA is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Enantioselective Synthesis for CGRP Receptor Inhibitors
A study developed a convergent, stereoselective, and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the application in the synthesis of drug substances. This research outlines challenges and advantages in the assembly of such molecules, indicating the importance of stereochemistry in drug design and development (Cann et al., 2012).
Multicomponent Reaction Products
Another study reported the synthesis of structurally novel bicyclic products through a multicomponent reaction involving acetoacetanilide and malononitrile. This research highlights the significance of crystallography and Hirshfeld surface analysis in understanding the molecular structures of reaction products (Naghiyev et al., 2020).
Metabolism of Diarylpyrazoles
Diarylpyrazoles, including compounds with structural similarities to the molecule , have been studied for their in vitro metabolism. This work is crucial for understanding how such compounds are metabolized in the body, which is essential for drug development processes (Zhang et al., 2005).
Crystal Structures and Hirshfeld Surface Analyses
Research on compounds with similar structures, focusing on their crystal structures and Hirshfeld surface analyses, provides insight into the intermolecular interactions within crystals. Such studies are fundamental for the pharmaceutical industry in drug formulation and design (Ullah & Stoeckli-Evans, 2021).
Synthesis and Estrogen Receptor Binding Affinity
The synthesis and evaluation of compounds for their estrogen receptor binding affinity and molecular docking demonstrate applications in the development of therapeutic agents for conditions like breast cancer. This research underscores the molecular engineering approach in targeting specific receptors (Parveen et al., 2017).
Propriétés
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-17(2)19-5-7-22(8-6-19)29-26(31)20-10-12-30(13-11-20)25-21(15-27)16-28-24-9-4-18(3)14-23(24)25/h4-9,14,16-17,20H,10-13H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYJVBBNUFCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)


![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)


![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)




